ethyl N-[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetyl]glycinate
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Overview
Description
ETHYL 2-{[2-(7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL)ACETYL]AMINO}ACETATE is a complex organic compound with a unique structure that includes a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[2-(7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL)ACETYL]AMINO}ACETATE typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[2-(7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL)ACETYL]AMINO}ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL 2-{[2-(7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL)ACETYL]AMINO}ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism by which ETHYL 2-{[2-(7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL)ACETYL]AMINO}ACETATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-{[(7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINYL)CARBONYL]AMINO}BENZOATE: Shares a similar quinoline core but differs in the substituents attached to the core.
INDOLE DERIVATIVES: These compounds also contain a heterocyclic system and exhibit various biological activities
Uniqueness
ETHYL 2-{[2-(7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL)ACETYL]AMINO}ACETATE is unique due to its specific combination of functional groups and the presence of the quinoline moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H24N2O5 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinolin-3-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C17H24N2O5/c1-4-24-15(22)9-18-14(21)6-10-5-11-12(19-16(10)23)7-17(2,3)8-13(11)20/h10H,4-9H2,1-3H3,(H,18,21)(H,19,23) |
InChI Key |
CRRDZHXJXJFFHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CC1CC2=C(CC(CC2=O)(C)C)NC1=O |
Origin of Product |
United States |
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